molecular formula C13H26OSi B12544494 Silane, trimethyl[(3,3,5,5-tetramethyl-1-cyclohexen-1-yl)oxy]- CAS No. 143586-27-0

Silane, trimethyl[(3,3,5,5-tetramethyl-1-cyclohexen-1-yl)oxy]-

Cat. No.: B12544494
CAS No.: 143586-27-0
M. Wt: 226.43 g/mol
InChI Key: SMYQTCJMAZWCLY-UHFFFAOYSA-N
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Description

Silane, trimethyl[(3,3,5,5-tetramethyl-1-cyclohexen-1-yl)oxy]- is a chemical compound characterized by its unique structure, which includes a silane group bonded to a trimethyl group and a 3,3,5,5-tetramethyl-1-cyclohexen-1-yl group. This compound is notable for its applications in various scientific fields due to its distinctive chemical properties .

Preparation Methods

The synthesis of Silane, trimethyl[(3,3,5,5-tetramethyl-1-cyclohexen-1-yl)oxy]- typically involves the reaction of trimethylsilyl chloride with 3,3,5,5-tetramethyl-1-cyclohexen-1-ol under anhydrous conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

Silane, trimethyl[(3,3,5,5-tetramethyl-1-cyclohexen-1-yl)oxy]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can convert it into simpler silane derivatives.

    Substitution: It can participate in substitution reactions where the trimethylsilyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

Silane, trimethyl[(3,3,5,5-tetramethyl-1-cyclohexen-1-yl)oxy]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Silane, trimethyl[(3,3,5,5-tetramethyl-1-cyclohexen-1-yl)oxy]- involves its interaction with various molecular targets. The silane group can form strong bonds with other silicon-containing compounds, while the cyclohexenyl group provides steric hindrance that influences the compound’s reactivity. These interactions can affect molecular pathways involved in chemical synthesis and material formation .

Comparison with Similar Compounds

Silane, trimethyl[(3,3,5,5-tetramethyl-1-cyclohexen-1-yl)oxy]- can be compared with other similar compounds such as:

Properties

CAS No.

143586-27-0

Molecular Formula

C13H26OSi

Molecular Weight

226.43 g/mol

IUPAC Name

trimethyl-(3,3,5,5-tetramethylcyclohexen-1-yl)oxysilane

InChI

InChI=1S/C13H26OSi/c1-12(2)8-11(14-15(5,6)7)9-13(3,4)10-12/h8H,9-10H2,1-7H3

InChI Key

SMYQTCJMAZWCLY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=CC(C1)(C)C)O[Si](C)(C)C)C

Origin of Product

United States

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